Lipophilicity vs Piperidin-3-ol
5-Fluoropiperidin-3-ol exhibits a computed XLogP3‑AA of -0.3, compared to -0.7 for the non‑fluorinated parent piperidin‑3‑ol [1] [2]. The introduction of the C5‑fluorine atom therefore increases predicted lipophilicity by approximately 0.4 log units, reflecting the well‑known lipophilicity‑enhancing effect of a single fluorine substituent on a saturated heterocycle.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | Piperidin-3-ol: -0.7 |
| Quantified Difference | Δ XLogP = +0.4 log units (5-fluoropiperidin-3-ol is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity can improve membrane permeability and blood-brain barrier penetration potential, making the compound more suitable for CNS-targeted programmes than the non‑fluorinated parent.
- [1] PubChem. 5-Fluoropiperidin-3-ol. CID 67958033. https://pubchem.ncbi.nlm.nih.gov/compound/67958033 View Source
- [2] PubChem. Piperidin-3-ol. CID 20354. https://pubchem.ncbi.nlm.nih.gov/compound/20354 View Source
